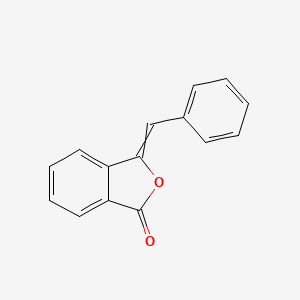

Benzalphthalide

概要

説明

It is a pale yellow to yellow crystalline powder with a melting point of approximately 99-102°C Benzalphthalide is a derivative of phthalide and is characterized by the presence of a benzylidene group attached to the phthalide core

準備方法

Synthetic Routes and Reaction Conditions: Benzalphthalide can be synthesized through the reaction of phthalic anhydride with phenylacetic acid in the presence of sodium acetate. The reaction is typically carried out in a sand bath, with the temperature gradually increased to 240°C over a period of about three hours. The water produced in the reaction is collected, and the resulting product is purified through recrystallization from alcohol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, may be employed to obtain the desired product with minimal impurities.

化学反応の分析

Types of Reactions: Benzalphthalide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield benzylphthalide derivatives.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as halogens and nucleophiles (e.g., amines) are commonly used under mild to moderate conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Benzylphthalide derivatives.

Substitution: Substituted this compound derivatives with various functional groups.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Precursor in Synthesis: Benzalphthalide serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals.

- Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, which are essential for creating derivatives with tailored properties.

2. Biological Activity:

- Anti-HIV Activity: Research indicates that this compound exhibits significant anti-HIV properties. For instance, studies have shown its ability to inhibit HIV replication in vitro, suggesting potential as a lead compound for antiviral therapies .

- Leishmanicidal Effects: this compound has demonstrated efficacy against Leishmania parasites, which cause leishmaniasis. This property highlights its potential as a treatment for parasitic infections .

- Anxiolytic Properties: Animal studies suggest that this compound may offer anxiolytic effects without the sedation commonly associated with traditional benzodiazepines. This characteristic positions it as a candidate for developing safer anxiety medications .

Case Study 1: Anti-HIV Activity

In a study by Santacroce et al. (2008), this compound was evaluated for its anti-HIV activity. The findings indicated that the compound could significantly reduce viral replication in cell cultures, highlighting its potential for further development into antiviral drugs.

Case Study 2: Leishmanicidal Effects

Research conducted by del Olmo et al. (2001) assessed the leishmanicidal activity of various this compound derivatives against Leishmania spp. The study found that certain derivatives exhibited potent inhibitory effects on parasite growth, suggesting their use as therapeutic agents against leishmaniasis.

Case Study 3: Anxiolytic Effects

A controlled study involving rodents investigated the anxiolytic effects of this compound compared to standard anxiolytics. Results showed a significant reduction in anxiety-like behavior without sedation, indicating a favorable side effect profile .

Comparative Analysis of Biological Activities

| Activity | Study Reference | Findings |

|---|---|---|

| Anti-HIV | Santacroce et al. (2008) | Significant inhibition of HIV replication |

| Leishmanicidal | del Olmo et al. (2001) | Potent activity against Leishmania parasites |

| Anxiolytic | Zamilpa et al. (2005) | Reduced anxiety-like behavior without sedation |

作用機序

The mechanism of action of benzalphthalide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, this compound may interact with specific enzymes and proteins, inhibiting their function and thereby exerting its biological effects.

類似化合物との比較

Phthalide: A parent compound of benzalphthalide, lacking the benzylidene group.

Benzylphthalide: A reduced form of this compound.

3-Hydroxyisoindolin-1-one: A structurally related compound with different functional groups.

Uniqueness of this compound: this compound is unique due to its benzylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound, phthalide

生物活性

Benzalphthalide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound Derivatives

The synthesis of this compound involves the modification of the phthalide structure, which is known for its biological activity. Recent studies have reported the successful synthesis of various this compound derivatives, with a focus on enhancing their pharmacological properties. For instance, a study synthesized 24 this compound derivatives and evaluated their nematocidal activity against Teladorsagia circumcincta, a common gastrointestinal nematode affecting livestock .

Anthelmintic Activity

One of the primary areas of research regarding this compound is its anthelmintic activity . The synthesized benzalphthalides demonstrated significant ovidical and larvicidal effects against T. circumcincta. The effectiveness was measured using egg hatching tests (EHT) and larval migration assays. The results indicated that several derivatives achieved over 96% inhibition at a concentration of 50 μg/mL .

Table 1: Anthelmintic Activity of Benzalphthalides

| Compound ID | Egg Hatching Inhibition (%) | Larval Migration Inhibition (%) | EC50 (μg/mL) |

|---|---|---|---|

| Bp-1 | 98 | 95 | 12 |

| Bp-2 | 96 | 90 | 15 |

| Bp-3 | 94 | 88 | 18 |

| Bp-4 | 92 | 85 | 20 |

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial properties . A study highlighted that certain derivatives exhibited remarkable antimicrobial activity against various microorganisms and fungi. Specifically, compounds derived from this compound showed effectiveness against strains such as Staphylococcus aureus and Bacillus anthracis, indicating potential for use in treating bacterial infections .

Case Studies

- Nematocidal Efficacy : A comprehensive study assessed the nematocidal efficacy of benzalphthalides in vivo using gerbils and sheep models. The results confirmed that specific derivatives not only inhibited egg hatching but also reduced larval viability significantly, suggesting their potential as effective anthelmintics in veterinary medicine .

- Anxiolytic Effects : Research into the anxiolytic effects of benzalphthalides revealed that certain derivatives could reduce anxiety-like behaviors in animal models. This effect was attributed to the modulation of neurotransmitter systems, highlighting the compound's potential in psychiatric applications .

The biological activity of benzalphthalides can be attributed to their ability to interact with cellular targets. For instance, their antimicrobial action is believed to stem from disrupting bacterial cell membranes, leading to cell death through coagulation of cytosolic contents . Additionally, the presence of hydroxyl groups in some derivatives enhances their interaction with target sites, increasing their efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzalphthalide, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via condensation of phthalic anhydride and phenylacetic acid using sodium acetate as a catalyst. Key parameters include maintaining a reaction temperature of 90–95°C and using freshly sublimed phthalic anhydride (m.p. 129–131°C) to avoid impurities. Recrystallization from hot ethanol yields 71–74% pure product (m.p. 100–101°C). Optimizing molar ratios (e.g., 0.67:0.8 phthalic anhydride:phenylacetic acid) and catalyst loading (2.6 g sodium acetate) improves reproducibility .

Table 1: Synthesis Parameters

| Component | Quantity | Purity/Yield |

|---|---|---|

| Phthalic anhydride | 100 g (0.67 mol) | Sublimed (≥99%) |

| Phenylacetic acid | 110 g (0.8 mol) | Ref. |

| Sodium acetate | 2.6 g | Freshly fused |

| Final product | 106–110 g | 71–74% yield |

Q. Which analytical methods are recommended for characterizing this compound’s purity and structural identity?

- Purity analysis : Gas chromatography (GC) with ≥97.0% purity threshold, as per environmental standards .

- Structural confirmation : NMR (¹H/¹³C) to verify the benzylidene moiety and lactone ring. IR spectroscopy can confirm carbonyl (C=O) stretching at ~1750 cm⁻¹.

- Melting point : Consistent m.p. (100–101°C) indicates purity .

Advanced Research Questions

Q. How does the catalytic role of sodium acetate influence the this compound synthesis mechanism, and are there alternative catalysts?

Sodium acetate facilitates proton transfer during the nucleophilic attack of phenylacetic acid on phthalic anhydride, promoting cyclization to form the phthalide ring. Alternative catalysts (e.g., acetic acid or solid acids like zeolites) may reduce side reactions but require validation via kinetic studies. Comparative TLC or HPLC monitoring can assess reaction progress .

Q. What experimental approaches can resolve contradictions in reported purity values (e.g., ≥95% vs. 98%) for this compound?

Discrepancies may arise from differences in analytical methods or recrystallization protocols. Researchers should:

- Cross-validate using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS.

- Report detailed recrystallization conditions (solvent volume, cooling rate) to ensure reproducibility .

Table 2: Purity Comparison Across Studies

| Source | Purity | Method |

|---|---|---|

| Weiss (1933) | 71–74% | Recrystallization |

| Pharmacopeial Forum | ≥95% | GC |

| HIV Protease Study | 98% | HPLC |

Q. How can this compound’s UV-absorbing properties be quantitatively assessed for application in photostability studies?

- UV-Vis spectroscopy : Measure absorbance in ethanol (λmax ~290 nm) and calculate molar extinction coefficients.

- Photodegradation assays : Expose solutions to UV light (e.g., 254 nm) and monitor degradation via HPLC. Use quinine actinometry to quantify photon flux .

Q. Methodological Considerations

- Data validation : Replicate synthesis and characterization steps ≥3 times to ensure statistical significance.

- Contradiction resolution : Apply systematic error analysis (e.g., Grubbs’ test for outliers) when comparing purity datasets .

- Ethical reporting : Cite primary literature (e.g., Org. Synth., Beilstein J. Org. Chem.) and avoid non-peer-reviewed sources .

特性

CAS番号 |

575-61-1 |

|---|---|

分子式 |

C15H10O2 |

分子量 |

222.24 g/mol |

IUPAC名 |

(3E)-3-benzylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |

InChIキー |

YRTPZXMEBGTPLM-GXDHUFHOSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |

異性体SMILES |

C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2 |

正規SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |

外観 |

Solid powder |

Key on ui other cas no. |

4767-55-9 575-61-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Benzalphthalide; NSC 2824; NSC-2824; NSC2824 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。